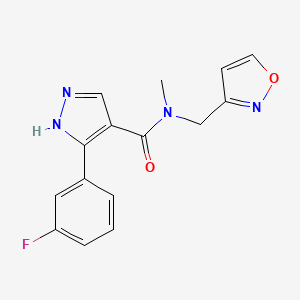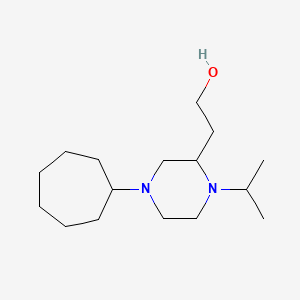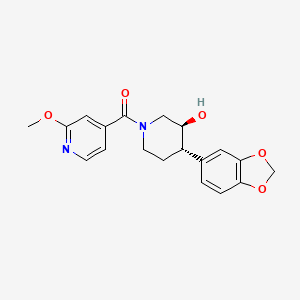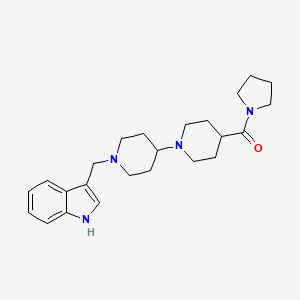![molecular formula C15H23N3O2 B3807029 (3S*,4S*)-1-[(6-methyl-2-pyridinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B3807029.png)
(3S*,4S*)-1-[(6-methyl-2-pyridinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol
Overview
Description
(3S*,4S*)-1-[(6-methyl-2-pyridinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol, also known as MPMP, is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The exact mechanism of action of (3S*,4S*)-1-[(6-methyl-2-pyridinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol is not fully understood. However, it has been suggested that (3S*,4S*)-1-[(6-methyl-2-pyridinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol acts as a modulator of the GABA-A receptor, which plays a crucial role in the regulation of neuronal excitability. (3S*,4S*)-1-[(6-methyl-2-pyridinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol may enhance the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity and ultimately resulting in its observed anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
(3S*,4S*)-1-[(6-methyl-2-pyridinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol has been shown to affect various biochemical and physiological processes in the body. It has been found to increase the levels of the neurotransmitter GABA in the brain, which is responsible for inhibiting neuronal activity. Additionally, (3S*,4S*)-1-[(6-methyl-2-pyridinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol has been shown to decrease the levels of the pro-inflammatory cytokine interleukin-6 (IL-6), indicating its potential anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using (3S*,4S*)-1-[(6-methyl-2-pyridinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. Additionally, (3S*,4S*)-1-[(6-methyl-2-pyridinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol has been found to exhibit good solubility in various solvents, making it easier to work with in experiments. However, one limitation of using (3S*,4S*)-1-[(6-methyl-2-pyridinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol is its limited availability and high cost, which may hinder its widespread use in research.
Future Directions
There are several future directions for research on (3S*,4S*)-1-[(6-methyl-2-pyridinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol. One potential area of study is its potential use in the treatment of neuropathic pain, which is a chronic pain condition that is often difficult to treat. Additionally, further studies on the exact mechanism of action of (3S*,4S*)-1-[(6-methyl-2-pyridinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol may lead to the development of more effective drugs with similar pharmacological properties. Finally, the development of more efficient and cost-effective synthesis methods for (3S*,4S*)-1-[(6-methyl-2-pyridinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol may lead to increased availability and wider use of this compound in research.
Scientific Research Applications
(3S*,4S*)-1-[(6-methyl-2-pyridinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol has been studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the development of new pain relievers. Furthermore, (3S*,4S*)-1-[(6-methyl-2-pyridinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol has been shown to possess anticonvulsant activity, indicating its potential use in the treatment of epilepsy.
properties
IUPAC Name |
(3S,4S)-1-[(6-methylpyridin-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-12-3-2-4-13(16-12)9-17-10-14(15(19)11-17)18-5-7-20-8-6-18/h2-4,14-15,19H,5-11H2,1H3/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHRVSKQHXGJCD-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CC(C(C2)O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)CN2C[C@@H]([C@H](C2)O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B3806954.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B3806955.png)

![1'-benzyl-3-[(4-methyl-1-piperidinyl)carbonyl]-1,4'-bipiperidine](/img/structure/B3806963.png)
![ethyl 4-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B3806966.png)
![N-methyl-1-[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B3806976.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanamide](/img/structure/B3806986.png)

![7-(2,3-difluorobenzyl)-2-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3806994.png)

![N-(2,5-difluorophenyl)-3-[(2-hydroxy-3-phenylpropyl)amino]propanamide](/img/structure/B3807008.png)
![5-methyl-N-[3-(5'-phenyl-1H,3'H-4,4'-biimidazol-3'-yl)propyl]pyridin-2-amine](/img/structure/B3807017.png)
![N-[(1-{2-[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3-piperidinyl)methyl]-2-thiophenesulfonamide](/img/structure/B3807025.png)
